molecular formula C6H15Cl2FN2 B12497391 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B12497391
M. Wt: 205.10 g/mol
InChI Key: OQEKNKNLDNWJGD-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H14ClFN2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride typically involves the fluorination of a piperidine derivative followed by methylation and amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistency and efficiency in production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

3-Fluoro-1-methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluoro-1-methylpiperidin-4-amine
  • 1-Methylpiperidin-4-amine
  • 3-Fluoropiperidine

Comparison: 3-Fluoro-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination of functional groups can influence the compound’s reactivity, stability, and interactions with other molecules. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C6H15Cl2FN2

Molecular Weight

205.10 g/mol

IUPAC Name

3-fluoro-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C6H13FN2.2ClH/c1-9-3-2-6(8)5(7)4-9;;/h5-6H,2-4,8H2,1H3;2*1H

InChI Key

OQEKNKNLDNWJGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)F)N.Cl.Cl

Origin of Product

United States

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